molecular formula C10H14ClNO B2720955 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 6516-81-0

3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B2720955
CAS No.: 6516-81-0
M. Wt: 199.68
InChI Key: XTYBPQADDRMHOS-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS 6516-81-0) is a high-purity chemical building block and research compound with molecular formula C 10 H 14 ClNO and a molecular weight of 199.68 g/mol . It belongs to a class of synthetic 3,4-dihydro-2H-1-benzopyran (chroman) derivatives that have demonstrated significant research value in medicinal chemistry, particularly in the study of central nervous system (CNS) receptors . Scientific studies on closely related 3-aminochroman analogs have revealed that these compounds can exhibit high affinity for key serotonin receptor subtypes, such as 5-HT 1A and 5-HT 2A , as well as the dopamine D2 receptor . This receptor profile makes this chemical scaffold a critical tool for researchers investigating new pharmacological approaches to neurological targets. The mechanism of action for these compounds involves acting as ligands for G-protein coupled receptors (GPCRs) in the brain, with some derivatives functioning as potent and selective 5-HT 2A ligands, while others show promise as mixed 5-HT 1A /5-HT 2A ligands or display affinity for both 5-HT 1A and D2 receptors . The stereochemistry of the molecule can be a critical factor in its receptor binding affinity and selectivity . As such, this compound serves as a versatile precursor and core structure for the design and synthesis of novel bioactive molecules in drug discovery programs focused on developing potential anxiolytic agents and other CNS therapeutics . This product is intended for research applications in a controlled laboratory environment. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-6-12-9-5-3-2-4-8(9)10(7)11;/h2-5,7,10H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYBPQADDRMHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6516-81-0
Record name 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the reaction of 3-methyl-3,4-dihydro-2H-1-benzopyran with an amine source under acidic conditions to form the amine hydrochloride salt. One common method involves the reaction of 3-methyl-3,4-dihydro-2H-1-benzopyran with ammonium chloride in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzopyran ring.

    Reduction: Reduced forms of the amine group.

    Substitution: Substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzopyran structure with a methyl group at the 3-position and an amine functional group at the 4-position. Its molecular formula is C10H14ClNC_{10}H_{14}ClN and it has a molecular weight of approximately 199.68 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological systems .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, showing potential in modulating enzyme activity and receptor binding, which are crucial in cancer pathways.
  • Neuropharmacological Effects : Some derivatives of benzopyran compounds have shown affinity for serotonin receptors, indicating potential anxiolytic effects. For instance, certain derivatives exhibited high affinity for 5-HT receptors, suggesting possible applications in treating anxiety disorders .

Pharmacological Applications

The pharmacological profile of this compound includes:

  • Inhibition of Platelet Aggregation : Similar compounds have demonstrated effectiveness in inhibiting platelet aggregation, which is vital in preventing thrombotic events such as myocardial infarctions and post-operative thrombosis .
  • Anti-inflammatory Applications : The compound may also exhibit anti-inflammatory properties, potentially useful in treating conditions associated with chronic inflammation .

Synthesis and Derivatives

The synthesis of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves several chemical reactions including oxidation and reduction processes. Research has also focused on synthesizing various substituted derivatives to enhance specific biological activities .

Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Methyl-3,4-dihydro-2H-benzopyranMethyl group at 3-positionAntimicrobial, anticancer
5-MethylbenzopyranLacks amine groupVaries in reactivity
(4R)-8-Methyl-3,4-dihydro-2H-chromenDifferent stereochemistryUnique pharmacological properties

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological systems:

  • Serotonergic Receptor Interaction : A study demonstrated that certain derivatives of benzopyran compounds showed significant binding affinity to serotonin receptors (5-HT1A and 5-HT7), indicating potential therapeutic applications in mood disorders .
  • Pharmacological Profiles : Research on structurally similar compounds has revealed multiple pharmacological actions including neuroprotective effects and modulation of neurotransmitter systems .

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride ()
  • Structural Difference : Methoxy group at position 6 vs. methyl at position 3 in the target compound.
  • Physical Data: Molecular weight 215.68 g/mol (vs. ~199.68 g/mol for the target compound).
5,7-Difluorochroman-4-amine Hydrochloride ()
  • Structural Difference : Fluorine atoms at positions 5 and 7.
  • Physical Data : Molecular weight 221.63 g/mol; CAS 1392211-80-1.
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride ()
  • Structural Difference : Chlorine at position 6.
  • Impact : Chlorine’s electron-withdrawing nature may reduce amine basicity, altering solubility and receptor interactions compared to the target’s methyl group .

Steric and Stereochemical Variations

(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride ()
  • Structural Difference : Ethyl group at position 6 and (4R) stereochemistry.
  • Impact : The bulkier ethyl group introduces steric hindrance, which may affect binding to chiral targets (e.g., enzymes or transporters). The (4R) configuration could lead to enantioselective activity, a critical factor absent in the target compound’s unspecified stereochemistry .
  • Physical Data : Molecular weight 213.71 g/mol; CAS 1807885-21-7.
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride ()
  • Structural Difference : Methyl at position 8 instead of 3.

Key Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
3-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine HCl 3-CH₃, 4-NH₂·HCl ~199.68 Not reported Hypothetical CNS agent N/A
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine HCl 6-OCH₃ 215.68 Not reported Serotonin receptor modulation
5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine HCl 5-F, 7-F 221.63 Not reported Enhanced metabolic stability
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine HCl 6-C₂H₅, (4R) 213.71 Not reported Enantioselective drug candidate

Biological Activity

3-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS No. 6516-81-0) is a compound belonging to the class of benzopyrans, which are characterized by a fused benzene and pyran ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H14_{14}ClNO, with a molecular weight of approximately 199.68 g/mol. The presence of a methyl group at the 3-position and an amine group at the 4-position contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate enzyme activity and receptor binding, influencing several biochemical pathways relevant to disease mechanisms. Although specific targets have not been fully elucidated, preliminary studies suggest potential interactions with:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptors : It has been suggested that it may bind to neurotransmitter receptors, particularly serotonin receptors, influencing mood and anxiety pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Investigations into its anticancer effects have indicated that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further exploration in cancer therapy .
  • Serotonergic Activity : In studies focusing on serotonergic systems, derivatives of benzopyran compounds have demonstrated high affinity for 5-HT1A receptors, which are implicated in anxiety and depression treatments .

Case Studies and Research Findings

A selection of key research findings related to the biological activity of this compound includes:

StudyFindings
Antimicrobial Study Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics.
Anticancer Research Showed inhibition of cell growth in breast cancer cell lines; further studies are required to elucidate mechanisms .
Serotonin Receptor Binding Compounds structurally similar to 3-methyl-3,4-dihydro-2H-1-benzopyran have been shown to act as full agonists at 5-HT1A receptors, suggesting potential anxiolytic effects .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3,4-Dihydro-2H-1-benzopyran-4-amineLacks methyl group at the 3-positionReduced biological activity compared to the methylated form
5-Bromo-3,4-dihydro-2H-1-benzopyranContains bromine at the 5-positionExhibits different receptor binding profiles and activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., substituted phenols with amines) under controlled conditions (temperature, pH, reaction time). Critical intermediates are monitored via thin-layer chromatography (TLC) and characterized using NMR spectroscopy (1H/13C) to confirm structural integrity . For hydrochloride salt formation, stoichiometric HCl is added in a polar solvent (e.g., ethanol), followed by recrystallization. Purity is validated via HPLC (>95%) .

Q. How do solubility and stability profiles of the hydrochloride salt influence experimental protocols?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but requires strict moisture control during storage (4°C, desiccated) to prevent hydrolysis . Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) analyzed via HPLC-UV to detect decomposition products . Solvent selection (e.g., DMSO for stock solutions) must balance solubility and compound stability .

Q. Which analytical techniques are critical for confirming identity and purity?

  • Answer :

TechniquePurposeExample Data
NMR Structural confirmation1H NMR (D2O): δ 1.2 (s, 3H, CH3), δ 4.1 (m, 2H, OCH2)
HPLC Purity assessmentRetention time: 8.2 min (C18 column, 0.1% TFA in H2O/MeCN)
Mass Spectrometry Molecular ion verificationESI-MS: [M+H]+ m/z 196.1 (calculated 195.6)

Advanced Research Questions

Q. How can QSAR modeling predict biological activity and guide structural optimization?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models are built using descriptors like logP , polar surface area , and H-bond donors . For example, docking studies (e.g., AutoDock Vina) against serotonin receptors (5-HT2A) can prioritize analogs with higher predicted binding affinities . Experimental validation via radioligand binding assays (e.g., Ki values) refines model accuracy .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, buffer pH). A systematic approach includes:

  • Dose-response curves (IC50/EC50 comparisons under standardized protocols) .
  • Metabolic stability assays (e.g., liver microsomes) to rule out pharmacokinetic variability .
  • Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. What strategies are effective for enantiomeric separation and pharmacological profiling?

  • Methodological Answer : Chiral separation uses chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Absolute configuration is confirmed via X-ray crystallography or circular dichroism . Enantiomers are tested in in vitro models (e.g., GPCR functional assays) to identify stereospecific activity .

Q. How to design SAR studies to optimize target engagement and reduce off-target effects?

  • Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -F at position 7) to enhance metabolic stability .
  • Side-chain variations : Replace methyl groups with cyclopropyl to improve selectivity for α2-adrenergic receptors .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical H-bond acceptors .

Q. What in vitro assays are recommended for assessing receptor binding and cytotoxicity?

  • Answer :

  • Radioligand binding : Compete with [3H]-ligands (e.g., 5-HT1A) in transfected HEK293 membranes .
  • Calcium flux assays (FLIPR): Measure functional activity at GPCRs .
  • Cytotoxicity screening : Use MTT assays in HepG2 cells (IC50 > 50 µM indicates low toxicity) .

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